6'-Fluorospiro[cyclopentane-1,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indolinone moiety with a fluorine atom at the 6’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable indole derivative with a cyclopentanone derivative under acidic or basic conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of 6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions include oxindole derivatives, alcohols, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6’-Fluorospiro[cyclopropane-1,3’-indoline]
- 5’-Fluorospiro[cyclopentane-1,1’-inden]-3’(2’H)-one oxime
Uniqueness
6’-Fluorospiro[cyclopentane-1,3’-indolin]-2’-one is unique due to its specific spirocyclic structure and the presence of a fluorine atom at the 6’ position. This structural feature imparts distinct chemical and biological properties, such as increased stability and potential bioactivity, compared to similar compounds .
Properties
Molecular Formula |
C12H12FNO |
---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
6-fluorospiro[1H-indole-3,1'-cyclopentane]-2-one |
InChI |
InChI=1S/C12H12FNO/c13-8-3-4-9-10(7-8)14-11(15)12(9)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) |
InChI Key |
AQYKLHUITHTXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=C(C=C(C=C3)F)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.